molecular formula C16H15ClN2O2S B4692152 ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4692152
M. Wt: 334.8 g/mol
InChI Key: FTDORVDVHVJVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate, also known as ACC, is a synthetic compound that has been widely used in scientific research. ACC belongs to the class of thiol-reactive compounds and is commonly used as a tool to study protein function and modification. In

Mechanism of Action

Ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate reacts with cysteine residues in proteins via a thiol-disulfide exchange reaction. The reaction results in the formation of a mixed disulfide between this compound and the cysteine residue. This modification can have a variety of effects on protein function, depending on the location of the modified cysteine residue and the specific protein involved. This compound has been shown to inhibit the activity of some enzymes, while activating the activity of others. This compound can also affect protein-protein interactions and protein folding.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, depending on the specific protein and cell type involved. This compound has been shown to inhibit the activity of some enzymes, such as protein tyrosine phosphatases, while activating the activity of others, such as caspases. This compound can also induce apoptosis in some cell types, while protecting against oxidative stress in others. This compound has been shown to affect the redox state of cells, as well as to modulate the activity of transcription factors.

Advantages and Limitations for Lab Experiments

Ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments. This compound is a selective reagent that can modify cysteine residues in proteins without affecting other amino acid residues. This compound is also a reversible reagent, which allows for the study of dynamic protein modifications. However, this compound has some limitations as well. This compound can react with other thiol-containing molecules in cells, which can complicate the interpretation of experimental results. This compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of new this compound analogs with improved selectivity and sensitivity. Another area of research is the identification of the specific cysteine residues that are modified by this compound in different proteins. This information could be used to develop new drugs that target specific cysteine residues in disease-related proteins. Finally, this compound could be used in combination with other reagents to study the complex interactions between different post-translational modifications in proteins.

Scientific Research Applications

Ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has been widely used in scientific research to study protein function and modification. This compound is a thiol-reactive compound and can selectively modify cysteine residues in proteins. This modification can be used to study the role of cysteine residues in protein function, as well as to identify the specific cysteine residues that are involved in protein-protein interactions. This compound has also been used to study the redox regulation of proteins, as well as to investigate the effects of oxidative stress on protein function.

properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-21-15(20)11-6-8-13(9-7-11)18-16(22)19-14-5-3-4-12(17)10-14/h3-10H,2H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDORVDVHVJVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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